BenchChemオンラインストアへようこそ!

SODIUM ORTHOVANADATE DECAHYDRATE

Bone biology PTH signaling Na,K-ATPase inhibition

Sodium orthovanadate decahydrate (Na₃VO₄·10H₂O; CAS 16519-60-1) is the fully hydrated crystalline form of the broad-spectrum protein tyrosine phosphatase (PTP) inhibitor orthovanadate. In aqueous solution, it equilibrates to the same monomeric and oligomeric vanadate oxoanions as the anhydrous salt (CAS 13721-39-6) and sodium metavanadate (NaVO₃), yet the decahydrate form provides precise stoichiometric control for quantitative solution preparation—an advantage over hygroscopic anhydrous powders whose water content may vary between lots.

Molecular Formula H20Na3O14V
Molecular Weight 364.06121
CAS No. 16519-60-1
Cat. No. B1144216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSODIUM ORTHOVANADATE DECAHYDRATE
CAS16519-60-1
SynonymsSODIUM ORTHOVANADATE DECAHYDRATE
Molecular FormulaH20Na3O14V
Molecular Weight364.06121
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Orthovanadate Decahydrate (CAS 16519-60-1) – Core Identity and Comparator Landscape for Informed Procurement


Sodium orthovanadate decahydrate (Na₃VO₄·10H₂O; CAS 16519-60-1) is the fully hydrated crystalline form of the broad-spectrum protein tyrosine phosphatase (PTP) inhibitor orthovanadate [1]. In aqueous solution, it equilibrates to the same monomeric and oligomeric vanadate oxoanions as the anhydrous salt (CAS 13721-39-6) and sodium metavanadate (NaVO₃), yet the decahydrate form provides precise stoichiometric control for quantitative solution preparation—an advantage over hygroscopic anhydrous powders whose water content may vary between lots [2]. Its closest functional analogs include sodium metavanadate, vanadyl sulfate (VOSO₄), pervanadate, and organic PTP inhibitors such as RK-682. Critically, the biological potency, speciation behavior, and purity-grade availability of these vanadium sources are not interchangeable, making informed selection essential for reproducible research.

Why Sodium Orthovanadate Decahydrate Cannot Be Simply Substituted by Other Vanadium Compounds


Despite sharing the vanadium(V) oxidation state, sodium orthovanadate, sodium metavanadate, and vanadyl sulfate produce distinct speciation profiles, potency ranks, and cellular outcomes that preclude generic substitution [1]. Orthovanadate is approximately 3-fold more potent than metavanadate in inhibiting stimulated bone resorption and exhibits ~1.4-fold greater antiproliferative activity (IC₅₀ 8.94 vs 12.74 µM) against DU-145 prostate cancer cells [2][3]. In enzyme-specific contexts, metavanadate can even exceed orthovanadate in potency—for example, against bacterial AppA2 phytase (IC₅₀ 8 µM vs 40 µM)—demonstrating that relative inhibitor strength is target-dependent [4]. Furthermore, vanadyl sulfate (Vᴵⱽ) must undergo oxidation to Vⱽ to inhibit PTPs, introducing latency and reducing effective concentration at the target [5]. These quantitative activity gaps and mechanistic differences mean that substituting one vanadium source for another without recalibrating concentration can lead to under-dosing, off-target effects, or outright experimental failure.

Sodium Orthovanadate Decahydrate – Quantitative Differentiation Evidence Against Closest Analogs


3-Fold Higher Potency than Metavanadate in Bone Resorption Inhibition

In neonatal mouse calvaria organ culture, sodium orthovanadate inhibited parathyroid hormone (PTH)-stimulated calcium release with 3-fold greater potency than sodium metavanadate [1]. Both compounds target the Na,K-ATPase; however, the concentration required for equivalent resorption blockade is substantially lower for orthovanadate, establishing it as the preferred agent for bone resorption assays where maximizing target engagement at minimal concentration is critical.

Bone biology PTH signaling Na,K-ATPase inhibition

Superior Antiproliferative Activity Against DU-145 Prostate Cancer Cells Versus Metavanadate

A direct comparative study in DU-145 prostate cancer cells demonstrated that sodium orthovanadate (Na₃VO₄) exhibits stronger antiproliferative activity than sodium metavanadate (NaVO₃), with MTT IC₅₀ values of 8.94 ± 2.90 µM versus 12.74 ± 5.38 µM, respectively [1]. Both compounds induced comparable G1/S-phase arrest and apoptosis/necrosis, but orthovanadate achieved these effects at approximately 30% lower concentration. This potency advantage is relevant when vanadium compounds are evaluated as reference agents in PTP-dependent cancer models.

Prostate cancer Cell cycle arrest Apoptosis

Differential Enzyme Selectivity: Orthovanadate Preferentially Inhibits Fungal Phytase Over Bacterial Phytase

Orthovanadate and metavanadate exhibit opposite enzyme selectivity profiles in phytase inhibition. Orthovanadate potently inhibits fungal PhyA phytase (IC₅₀ = 0.56 µM at pH 2.5–3.0) but is a weaker inhibitor of bacterial AppA2 phytase (IC₅₀ ≈ 40 µM). Conversely, metavanadate preferentially inhibits the bacterial enzyme (IC₅₀ = 8 µM) over the fungal enzyme (IC₅₀ = 40 µM) [1]. This 71-fold differential orthovanadate favors the fungal target, making orthovanadate the clearly superior choice for haloperoxidase activation studies in fungal systems, where complete phytase shutdown is desired at sub-micromolar concentrations.

Phytase Phosphatase inhibitor selectivity Haloperoxidase

PTP1B Inhibition at Low Nanomolar Concentration (IC₅₀ 25.4 nM) – A Universal Reference Standard

Sodium orthovanadate inhibits recombinant human PTP1B with an IC₅₀ of 25.4 nM at pH 7.5, establishing it as one of the most potent small-molecule PTP inhibitors widely available for research [1]. While numerous synthetic PTP inhibitors have been described—some with sub-nanomolar potency—most are not commercially available, require custom synthesis, or lack broad phosphatase coverage. Orthovanadate provides a unique combination of validated potency (nanomolar IC₅₀), commercial availability at defined purity grades, and decades of published cross-validation across independent laboratories. This makes it an essential reference standard for benchmarking novel PTP inhibitor candidates [2].

PTP1B Insulin signaling Enzyme kinetics

99.98% Trace Metals Basis Grade: Superior Purity for Catalysis and Nanomaterial Synthesis

Sodium orthovanadate is commercially available at 99.98% trace metals basis purity (Sigma-Aldrich, product 450243), a specification that exceeds the ≥90% titration purity typical of standard biotech grades and outperforms common sodium metavanadate grades (~99.0–99.9%) . This ultra-low trace-metal impurity profile (≤200 ppm total metals) is critical for applications where extraneous metals poison catalysts or introduce spectroscopic artifacts. The 99.98% grade is specifically validated for metal-precursor use in synthesizing vanadium-MCM-48 mesoporous catalysts and yttrium vanadate (YVO₄:Eu³⁺) nanophosphors, where even parts-per-million iron or chromium levels alter catalytic selectivity and luminescence quantum yield .

Catalyst precursor Nanomaterial synthesis Trace metal purity

Aqueous Formulation Stability: Orthovanadate Solutions Remain ≥92% of Target Concentration for 42 Days Under Refrigeration

In National Toxicology Program (NTP) formulation characterization studies, aqueous sodium orthovanadate and sodium metavanadate formulations exhibit comparable stability, both maintaining ≥92% of target concentration over 42 days when stored at ~5°C or ambient temperature protected from light [1]. This long-term stability distinguishes orthovanadate from vanadyl sulfate (Vᴵⱽ) formulations, which require acidic pH (~3.5) to maintain the V(IV) oxidation state and are susceptible to oxidation to V(V) at neutral-to-basic pH—complicating dose interpretation in chronic toxicology studies [1]. The regulatory acceptance of orthovanadate as a stable, well-characterized drinking water test article in NTP protocols provides procurement confidence for GLP toxicology and pharmacological studies.

Toxicology Drinking water formulation stability Regulatory science

Sodium Orthovanadate Decahydrate – Evidence-Backed Application Scenarios for Scientific Procurement


Standard PTP1B Reference Inhibitor for Antidiabetic and Metabolic Disease Drug Discovery

With a validated IC₅₀ of 25.4 nM against recombinant human PTP1B at physiological pH , sodium orthovanadate decahydrate serves as the most widely cross-referenced positive control for PTP1B inhibitor screening programs. Its commercial availability at defined purity (≥98% by HPLC for biochemical assays; 99.98% trace metals for stringent biophysical studies) makes it an essential procurement item for laboratories benchmarking novel PTP1B-targeted insulin sensitizers. The decahydrate form ensures accurate gravimetric preparation of concentrated stock solutions without the lot-to-lot water-content variability of anhydrous powders.

Fungal Phytase Inactivation for Haloperoxidase Activation Studies

Orthovanadate uniquely achieves complete inactivation of fungal PhyA phytase at sub-micromolar concentrations (IC₅₀ = 0.56 µM) while simultaneously activating the enzyme's latent haloperoxidase function . This dual 'inhibitor-switch' property is exclusive to orthovanadate at low-pH fungal assay conditions; metavanadate is 71-fold less effective on this target. Laboratories studying vanadium-dependent haloperoxidases or fungal phosphorus metabolism should specify orthovanadate decahydrate for these experiments.

Anticancer Reference Compound in PTP-Dependent Prostate Cancer Models

Sodium orthovanadate decahydrate demonstrates superior antiproliferative potency against DU-145 prostate cancer cells (IC₅₀ = 8.94 µM) compared to sodium metavanadate (IC₅₀ = 12.74 µM) in head-to-head MTT analysis . Both compounds induce G1/S arrest and apoptosis through p53 activation and ROS generation. Procurement of orthovanadate over metavanadate for oncology-focused PTP inhibition studies ensures maximal target engagement at lower working concentrations, minimizing vehicle and osmolality artifacts in cell-based assays.

Ultra-High-Purity Vanadium Precursor for Mesoporous Catalyst and Nanophosphor Synthesis

The 99.98% trace metals basis grade of sodium orthovanadate (available commercially under catalog numbers such as Sigma-Aldrich 450243) is specified for synthesizing vanadium-MCM-48 oxidation catalysts and europium-doped yttrium vanadate (YVO₄:Eu³⁺) nanophosphors . This grade's ≤200 ppm total transition-metal impurity specification is critical: even parts-per-million levels of iron or chromium quench luminescence and alter catalytic selectivity. Materials scientists and catalytic chemists should procure this specific purity grade rather than generic ≥90% titration material to ensure batch-to-batch reproducibility in advanced material synthesis.

Quote Request

Request a Quote for SODIUM ORTHOVANADATE DECAHYDRATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.